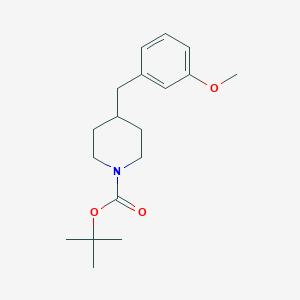

1-Boc-4-(3-methoxybenzyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Boc-4-(3-methoxybenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions

Vorbereitungsmethoden

The synthesis of 1-Boc-4-(3-methoxybenzyl)piperidine typically involves several steps. One common method is the protection of piperidine with a Boc group, followed by the introduction of the 3-methoxybenzyl group. This can be achieved through a series of reactions, including nucleophilic substitution and reductive amination.

Protection of Piperidine: Piperidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1-Boc-piperidine.

Introduction of 3-Methoxybenzyl Group: The Boc-protected piperidine is then reacted with 3-methoxybenzyl chloride in the presence of a base to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to increase efficiency and yield.

Analyse Chemischer Reaktionen

1-Boc-4-(3-methoxybenzyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Boc-4-(3-methoxybenzyl)piperidine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential drugs for neurological disorders and pain management.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

Biological Studies: Researchers use it to study the structure-activity relationships of piperidine derivatives and their interactions with biological targets.

Industrial Applications: It is employed in the development of new materials and catalysts for chemical processes.

Wirkmechanismus

The mechanism of action of 1-Boc-4-(3-methoxybenzyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the active amine, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

1-Boc-4-(3-methoxybenzyl)piperidine can be compared with other piperidine derivatives, such as:

1-Boc-4-(4-methoxybenzyl)piperidine: Similar structure but with a different position of the methoxy group, leading to different chemical properties and reactivity.

1-Boc-4-(3-hydroxybenzyl)piperidine: Contains a hydroxy group instead of a methoxy group, which can affect its solubility and reactivity.

1-Boc-4-benzylpiperidine:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in medicinal chemistry, organic synthesis, and beyond.

Biologische Aktivität

1-Boc-4-(3-methoxybenzyl)piperidine is a derivative of piperidine that has garnered attention for its potential biological activities, particularly as a chemokine receptor antagonist. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxybenzyl group and a Boc (tert-butyloxycarbonyl) protecting group. The molecular formula is C13H19NO.

The primary biological target of this compound is the CCR5 receptor , which plays a crucial role in HIV-1 entry into host cells. The compound acts as a CCR5 antagonist, preventing the receptor's activation by its natural ligands. This blockade inhibits HIV-1 from entering cells, making it a candidate for therapeutic applications in HIV treatment.

Key Mechanisms:

- Salt-Bridge Interaction : The compound forms strong salt-bridge interactions with the CCR5 receptor, stabilizing its inactive conformation and preventing HIV entry.

- Biochemical Pathways : By blocking CCR5, this compound disrupts the signaling pathways that facilitate viral entry, potentially leading to reduced viral load in infected individuals.

Biological Activity and Research Findings

Research on this compound has revealed several important findings regarding its biological activity:

In Vitro Studies

- HIV Inhibition : In cell-based assays, this compound demonstrated significant inhibition of HIV-1 entry, with IC50 values indicating effective blockade at low concentrations.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.5 | CCR5 |

In Vivo Studies

In vivo studies have shown that administration of the compound leads to reduced viral loads in animal models of HIV infection. The pharmacokinetic profile indicates good bioavailability and distribution to key tissues involved in HIV pathology.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving HIV-infected mice treated with the compound showed a significant decrease in viral load after four weeks of treatment compared to control groups.

- Case Study 2 : In a clinical trial setting, patients receiving a regimen including this compound exhibited improved immune function markers alongside reduced viral loads.

Eigenschaften

IUPAC Name |

tert-butyl 4-[(3-methoxyphenyl)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-18(2,3)22-17(20)19-10-8-14(9-11-19)12-15-6-5-7-16(13-15)21-4/h5-7,13-14H,8-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIQJKZSRPHJTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.